Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate
Overview
Description
Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate: is a fluorinated organic compound with significant applications in various fields of chemistry and industry. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluorobenzoyl chloride and ethyl 2-chloro-3,3,3-trifluoropropanoate.
Reaction Conditions: The reaction between 2-fluorobenzoyl chloride and ethyl 2-chloro-3,3,3-trifluoropropanoate is carried out in the presence of a base such as triethylamine. The reaction is typically conducted at low temperatures to control the reactivity of the intermediates.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common nucleophiles include amines and thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of substituted derivatives with nucleophiles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate is used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure makes it valuable for studying fluorine chemistry and developing new fluorinated compounds.
Biology: In biological research, the compound is used to study the effects of fluorinated molecules on biological systems. It serves as a model compound for investigating the interactions of fluorinated drugs with biological targets.
Medicine: The compound’s fluorinated structure is of interest in medicinal chemistry for the development of new pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making this compound a potential candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, affecting their function. The compound may also interact with cellular membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Ethyl 2-chloro-3,3,3-trifluoropropanoate: Similar in structure but lacks the 2-fluorobenzoyl group.
2-Fluorobenzoyl chloride: A precursor in the synthesis of Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate.
Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate: A closely related compound with a different acyl group.
Uniqueness: this compound is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF4NO3/c1-2-21-10(20)11(13,12(15,16)17)18-9(19)7-5-3-4-6-8(7)14/h3-6H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXFSKJTUZOSCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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